5-(Cbz-amino)-2-azaspiro[3.3]heptane
Overview
Description
5-(Cbz-amino)-2-azaspiro[3.3]heptane, also known as CBZ-ASP, is an important synthetic molecule with a wide range of applications in scientific research. It is a cyclic compound containing a spiro ring and an amino group, and it is used as a starting material for the synthesis of a variety of compounds. CBZ-ASP is a versatile compound that has been used in the synthesis of drugs, peptides, and other compounds. It has also been used in the study of biochemical and physiological processes, and as a tool to investigate the mechanism of action of drugs and other compounds.
Scientific Research Applications
Synthesis of Novel Amino Acids
Radchenko, Grygorenko, and Komarov (2010) synthesized novel amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, to contribute to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Development of Antibacterial Agents
Kimura et al. (1994) worked on synthesizing chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones with significant potency against various bacteria, exploring the stereochemical structure-activity relationships of these compounds (Kimura et al., 1994).
Synthesis for Drug Discovery
Guerot, Tchitchanov, Knust, and Carreira (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including methods for efficiently creating these building blocks for drug discovery (Guerot et al., 2011).
Synthesis of Novel Quinolines for Respiratory Pathogens
Odagiri et al. (2013) designed and synthesized novel quinoline derivatives, including 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, demonstrating potent in vitro and in vivo antibacterial activity against respiratory pathogens (Odagiri et al., 2013).
Reductive Cleavage and Transformations in Organic Chemistry
Molchanov and Tran (2016) explored the reductive cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, leading to the formation of bi- or tricyclic lactams or lactones, which are important in organic synthesis (Molchanov & Tran, 2016).
Development of Dopamine D3 Receptor Antagonists
Micheli et al. (2016) developed a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists, highlighting their potential for therapeutic applications (Micheli et al., 2016).
Design of JAK1-Selective Inhibitors
Chough et al. (2018) identified a JAK1 selective inhibitor, showcasing the structural design based on a combination of key molecular components, including 5-azaspiro[2.4]heptan-7-amine (Chough et al., 2018).
properties
IUPAC Name |
benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMZHHMKRRHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cbz-amino)-2-azaspiro[3.3]heptane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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